methyl (2r,4r)-4-fluoropyrrolidine-2-carboxylate hydrochloride methyl (2r,4r)-4-fluoropyrrolidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1445948-46-8
VCID: VC3011513
InChI: InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1
SMILES: COC(=O)C1CC(CN1)F.Cl
Molecular Formula: C6H11ClFNO2
Molecular Weight: 183.61 g/mol

methyl (2r,4r)-4-fluoropyrrolidine-2-carboxylate hydrochloride

CAS No.: 1445948-46-8

Cat. No.: VC3011513

Molecular Formula: C6H11ClFNO2

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

methyl (2r,4r)-4-fluoropyrrolidine-2-carboxylate hydrochloride - 1445948-46-8

Specification

CAS No. 1445948-46-8
Molecular Formula C6H11ClFNO2
Molecular Weight 183.61 g/mol
IUPAC Name methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Standard InChI Key SJLXDUCYXKAYFC-TYSVMGFPSA-N
Isomeric SMILES COC(=O)[C@H]1C[C@H](CN1)F.Cl
SMILES COC(=O)C1CC(CN1)F.Cl
Canonical SMILES COC(=O)C1CC(CN1)F.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride consists of a pyrrolidine ring with specific substituents in defined stereochemical configurations. The compound features a methyl ester group at the 2-position and a fluorine atom at the 4-position of the pyrrolidine ring, both with R configuration. The molecule exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form .

The molecular formula of the compound is C6H11ClFNO2, with a molecular weight of 183.61 g/mol . Its structure can be represented using various chemical notations as detailed in Table 1.

Table 1: Structural Identifiers of Methyl (2R,4R)-4-Fluoropyrrolidine-2-Carboxylate Hydrochloride

Identifier TypeValue
CAS Number1445948-46-8
PubChem CID67318316
Molecular FormulaC6H11ClFNO2
Standard InChIInChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Standard InChIKeySJLXDUCYXKAYFC-TYSVMGFPSA-N
Isomeric SMILESCOC(=O)[C@H]1CC@HF.Cl

Physical and Chemical Properties

As a hydrochloride salt, methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically appears as a crystalline solid with enhanced stability compared to its free base form. The presence of the fluorine atom significantly affects the electronic distribution and dipole moment of the molecule, influencing its chemical reactivity and physical properties.

The compound contains several key functional groups that contribute to its chemical behavior:

  • The pyrrolidine nitrogen, which can function as a base or nucleophile

  • The methyl ester group, which can undergo various transformations including hydrolysis

  • The C-F bond, which is highly polar and metabolically stable

  • The hydrochloride salt formation, which affects solubility and stability profiles

Stereochemistry

A distinctive feature of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride is its defined stereochemistry. The compound possesses two stereocenters:

  • The carbon at position 2, bearing the methyl ester group (R configuration)

  • The carbon at position 4, bearing the fluorine atom (R configuration)

This (2R,4R) configuration indicates a specific three-dimensional arrangement of the substituents, which is crucial for its biological activity and interactions with target proteins. The stereochemistry distinguishes this compound from its diastereomers, such as the (2S,4R)-isomer, which possesses different chemical and potentially different biological properties .

Synthesis and Preparation

Synthetic Routes

The synthesis of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves multiple steps starting from appropriate pyrrolidine precursors. Based on available data, the general synthetic approach includes:

  • Beginning with a suitable pyrrolidine derivative

  • Introduction of the fluorine atom at the 4-position through established fluorination methods

  • Esterification of the carboxylic acid group to form the methyl ester

  • Formation of the hydrochloride salt by reacting the base with hydrochloric acid

Fluorination of pyrrolidine derivatives typically employs specialized reagents such as diethylaminosulfur trifluoride (DAST) or other nucleophilic fluorinating agents. Stereoselective synthesis methods are necessary to ensure the desired (2R,4R) configuration is maintained or established during the synthetic process.

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride have been identified and characterized. These include:

  • (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 58281-80-4) - a diastereomer with different stereochemistry at position 2

  • (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride (CAS: 1523541-82-3) - the carboxylic acid form without the methyl ester

  • Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate - a related compound with a tert-butyl ester instead of a methyl ester

Table 2: Comparison of Methyl (2R,4R)-4-Fluoropyrrolidine-2-Carboxylate Hydrochloride and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride1445948-46-8C6H11ClFNO2183.61Reference compound
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride58281-80-4C6H11ClFNO2183.61Different stereochemistry at C-2 (S instead of R)
(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride1523541-82-3C5H9ClFNO2169.58Carboxylic acid instead of methyl ester

Comparative Analysis

The different stereoisomers and structural analogs of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride exhibit distinct chemical and biological properties due to their structural variations:

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